N-acetylcysteine (NAC) is a versatile compound with a wide range of clinical applications. Initially adopted as a mucolytic agent, NAC has become a staple in the treatment of paracetamol intoxication and is included on the World Health Organization's list of essential medicines1. Beyond its role in managing overdoses, NAC has been investigated for its therapeutic potential in various psychiatric disorders, where it appears to modulate glutamatergic, neurotropic, and inflammatory pathways2. The compound has also been studied for its interactions with other drugs, such as its contribution to the pharmacokinetic interactions between sulfadimethoxine and ketoprofen in rabbits3. In the field of hepatotoxicity, NAC is the drug of choice for acetaminophen overdose, believed to provide cysteine for glutathione synthesis and possibly form adducts with toxic metabolites4. Furthermore, NAC's promise extends to neuropsychiatry, where it targets factors relevant to the pathophysiology of multiple disorders5. Its clinical applications are diverse, including prevention of chronic obstructive pulmonary disease exacerbations, contrast-induced kidney damage, and treatment of infertility in polycystic ovary syndrome patients6. In oral medicine, NAC's antimicrobial, anticarcinogenic, and anti-inflammatory properties are being explored for potential applications7.
The mechanisms by which NAC exerts its effects are multifaceted. Traditionally, it has been thought to act as a reductant of disulfide bonds, a scavenger of reactive oxygen species, and a precursor for glutathione biosynthesis1. However, these mechanisms do not fully explain NAC's actions across different settings. Recent discoveries suggest that NAC may convert into hydrogen sulfide and sulfane sulfur species, which could account for its antioxidative and cytoprotective activities1. In psychiatry, NAC is likely exerting benefits beyond being a precursor to glutathione, by modulating glutamatergic, neurotropic, and inflammatory pathways2. In the context of drug interactions, NAC metabolites such as N4-acetylsulfadimethoxine can influence the serum protein binding and pharmacokinetics of other drugs3. In hepatotoxicity, NAC does not form significant amounts of conjugate with the reactive metabolite of acetaminophen in vivo but increases glutathione synthesis, providing more substrate for detoxification4.
NAC has shown promising results in the treatment of psychiatric disorders, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder2. Its therapeutic potential is emerging, with studies indicating efficacy in populations where treatment options were previously limited2. The mechanisms of action in neuropsychiatry are believed to overlap with pathophysiological elements such as glutamatergic transmission, antioxidant pathways, neurotrophins, apoptosis, mitochondrial function, and inflammatory pathways5.
In cases of acetaminophen overdose, NAC is the treatment of choice due to its ability to replenish glutathione stores and enhance the detoxification of the toxic metabolite4. It has been shown to reverse glutathione depletion and increase the formation of detoxification adducts, particularly under stress conditions such as fasting4.
NAC has been used to prevent exacerbations of chronic obstructive pulmonary disease, protect against contrast-induced kidney damage, attenuate illness from the influenza virus, treat pulmonary fibrosis, and manage infertility in patients with clomiphene-resistant polycystic ovary syndrome6. Its role as a cancer chemopreventive and in the eradication of Helicobacter pylori has also been suggested6.
The antimicrobial, anticarcinogenic, and anti-inflammatory properties of NAC have sparked interest in its potential applications in oral health care7. Its biological activities could be beneficial in treating disorders associated with glutathione deficiency and inflammation in the oral cavity7.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7